molecular formula C10H13F2N3 B1478673 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine CAS No. 2028747-28-4

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Cat. No. B1478673
CAS RN: 2028747-28-4
M. Wt: 213.23 g/mol
InChI Key: GGMWOMKCAMWUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine, also known as 4,4-difluoropiperidine-2-ylpyridine-3-amine, is an organic molecule composed of one nitrogen atom, one oxygen atom, two carbon atoms, four hydrogen atoms, and two fluorine atoms. It has a molecular formula of C7H9FN2O, and a molecular weight of 152.16 g/mol. This compound is a versatile intermediate in organic synthesis and has been used in the synthesis of a variety of drugs and other compounds.

Scientific Research Applications

Synthesis and Coordination Chemistry

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine and its derivatives have been extensively studied for their applications in synthesis and coordination chemistry. For instance, derivatives of pyridine-based ligands are noted for their complex chemistry, with applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalysis and Polymerization

The aminopyridine compounds have shown potential in catalysis, particularly in the activation of aryl chlorides and the polymerization of hydrosilanes, indicating their versatility in the field of catalytic chemistry (Deeken et al., 2006).

Structural Characterization

Structural characterization of polymorphs and derivatives of aminopyridines reveals intricate molecular structures, providing insights into their potential applications in various chemical processes. The distinct hydrogen bonding patterns and crystal structures of these compounds underline their importance in material science and structural chemistry (Böck et al., 2020).

Peptidomimetic Design

Aminopyridines have been utilized in peptidomimetic design, showcasing their utility in synthesizing complex peptide structures. This demonstrates their significant role in the development of bioactive compounds and pharmaceuticals (Hollanders et al., 2021).

properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3/c11-10(12)3-6-15(7-4-10)9-8(13)2-1-5-14-9/h1-2,5H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMWOMKCAMWUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.